7-Dechloro-3-hydroxy Anagrelide, also known as 6,7-dichloro-3-hydroxy-1,5-dihydroimidazo[2,1-b]quinazolin-2-one, is a significant metabolite of Anagrelide, a drug primarily used for its platelet-lowering effects in conditions such as essential thrombocythemia. This compound arises from the metabolic transformation of Anagrelide in the human body and is recognized for its biological activity and therapeutic potential.
7-Dechloro-3-hydroxy Anagrelide is synthesized through the metabolism of Anagrelide, which is itself derived from synthetic processes aimed at producing quinazoline compounds. Anagrelide is classified under the category of phosphodiesterase inhibitors and has been shown to have a complex mechanism of action involving various biological pathways.
The compound falls under the following classifications:
The synthesis of 7-Dechloro-3-hydroxy Anagrelide can be achieved through various methods, primarily focusing on the metabolic conversion of Anagrelide. The process typically involves:
The synthesis may involve several steps including:
The molecular structure of 7-Dechloro-3-hydroxy Anagrelide can be represented as follows:
The structural data includes:
7-Dechloro-3-hydroxy Anagrelide undergoes several chemical reactions:
These reactions are critical for understanding the pharmacokinetics and dynamics of the compound, especially its stability and reactivity in biological systems.
The mechanism by which 7-Dechloro-3-hydroxy Anagrelide exerts its effects involves:
Research indicates that while Anagrelide inhibits platelet aggregation through phosphodiesterase inhibition, its metabolite, 7-Dechloro-3-hydroxy Anagrelide, exhibits enhanced potency in this regard, potentially offering therapeutic advantages.
7-Dechloro-3-hydroxy Anagrelide has several notable applications:
CAS No.: 31348-80-8
CAS No.:
CAS No.: 6801-81-6
CAS No.:
CAS No.: 2361-24-2
CAS No.: 898455-02-2